![molecular formula C23H24N4O2 B4749869 4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone](/img/structure/B4749869.png)
4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone
説明
4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone, also known as EPC-DPD, is a synthetic compound that has been extensively studied for its potential application in the field of medicine. It belongs to the pyridazinone family of compounds, which are known for their diverse pharmacological properties.
作用機序
The mechanism of action of 4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and survival. In addition, 4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, 4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.
実験室実験の利点と制限
One advantage of 4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to a high degree of purity. This makes it an ideal candidate for lab experiments. However, one limitation of 4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are a number of future directions for the study of 4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone. One direction is to further investigate its mechanism of action, which could lead to the development of new drugs for the treatment of inflammation, cancer, and neurodegenerative disorders. Another direction is to investigate its potential as an antibiotic or antiviral drug, which could help to address the growing problem of antibiotic resistance. Finally, future studies could investigate the potential of 4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone as a drug delivery system, which could improve the efficacy and safety of existing drugs.
科学的研究の応用
4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone has been extensively studied for its potential application in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, 4-[(4-ethyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone has been shown to have antibacterial and antiviral properties, making it a promising candidate for the development of new antibiotics and antiviral drugs.
特性
IUPAC Name |
5-(4-ethylpiperazine-1-carbonyl)-3,4-diphenyl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-2-26-13-15-27(16-14-26)23(29)20-19(17-9-5-3-6-10-17)21(24-25-22(20)28)18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRJOYFGUIRVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C(=NNC2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylpiperazine-1-carbonyl)-5,6-diphenyl-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-({3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4749791.png)
![ethyl 6-butylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B4749792.png)
![4-[(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)amino]-4-oxobutanoic acid](/img/structure/B4749798.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-4-methoxybenzamide](/img/structure/B4749820.png)
![N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B4749824.png)
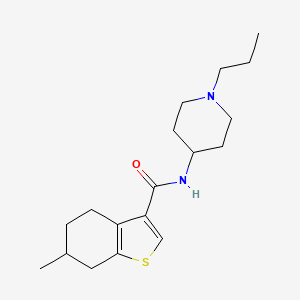
![2-(4-pyridinyl)-7-[2-(2-thienyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4749836.png)
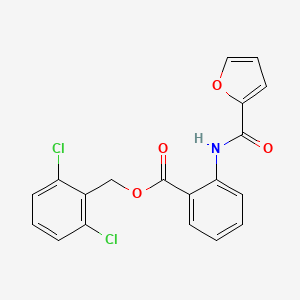
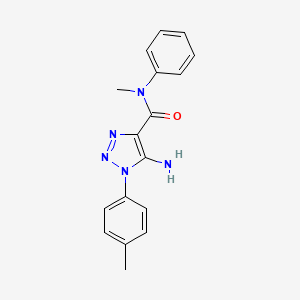
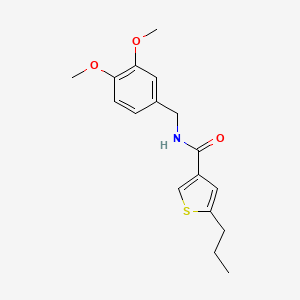
![methyl 3-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4749866.png)
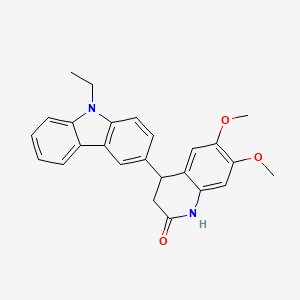

![N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide](/img/structure/B4749888.png)